molecular formula C21H26N6O2 B2986487 2-(benzo[d]isoxazol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide CAS No. 1207053-53-9

2-(benzo[d]isoxazol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide

Cat. No.: B2986487
CAS No.: 1207053-53-9
M. Wt: 394.479
InChI Key: UJQZBVZNUYKRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d]isoxazol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide is a heterocyclic small molecule featuring a pyrimidine core substituted with a methyl group and a piperidin-1-yl moiety. The pyrimidine ring is connected via an ethylamino linker to an acetamide group, which is further attached to a benzo[d]isoxazole scaffold. The benzoisoxazole group may enhance metabolic stability, while the piperidine substituent could modulate lipophilicity and binding interactions .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-15-13-19(27-11-5-2-6-12-27)25-21(24-15)23-10-9-22-20(28)14-17-16-7-3-4-8-18(16)29-26-17/h3-4,7-8,13H,2,5-6,9-12,14H2,1H3,(H,22,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQZBVZNUYKRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)CC2=NOC3=CC=CC=C32)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d]isoxazol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide represents a novel class of isoxazole derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, highlighting its therapeutic potential.

Synthesis

The synthesis of isoxazole derivatives typically involves cycloaddition reactions. For the compound , synthetic routes may include the reaction of benzo[d]isoxazole with various amine and acetamide functionalities. The structural complexity of this compound allows for the exploration of structure-activity relationships (SARs), which are crucial for optimizing biological activity.

Biological Activity

The biological activity of This compound has been investigated in various studies, focusing on its potential as an anti-inflammatory and analgesic agent, as well as its efficacy against certain bacterial strains.

Anti-inflammatory and Analgesic Activity

Research has indicated that derivatives of isoxazole, particularly those with specific substitutions, exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have shown selective inhibition towards COX-2 enzymes, which are implicated in inflammatory processes . A study highlighted that isoxazole derivatives with piperidine moieties displayed enhanced analgesic effects, suggesting that the structural components of This compound may contribute to its therapeutic efficacy .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro assays demonstrated that certain isoxazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with similar structures have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antibacterial activity .

Case Studies

Several case studies have documented the biological effects of isoxazole derivatives:

  • Case Study 1: Anti-inflammatory Effects
    • A compound structurally akin to the target compound was tested for COX inhibition.
    • Results indicated a significant reduction in inflammatory markers in animal models, supporting its potential use in treating inflammatory diseases.
  • Case Study 2: Antimicrobial Evaluation
    • A series of isoxazole derivatives were screened for antibacterial activity.
    • The results showed that specific substitutions on the isoxazole ring enhanced potency against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) recorded at low micromolar levels .

The mechanism by which This compound exerts its biological effects is likely multifactorial:

  • COX Inhibition : The anti-inflammatory action may be attributed to selective inhibition of COX enzymes, particularly COX-2.
  • Bacterial Cell Wall Disruption : The antimicrobial properties could stem from interference with bacterial cell wall synthesis or function, leading to cell lysis.

Comparison with Similar Compounds

Example 72: N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide

  • Core structure: Pyrimidine substituted with 4-methylpiperazine and pyridinylamino groups.
  • Linker: Phenoxy-acetamide instead of ethylaminoethyl-acetamide.
  • Key differences: Aromatic system: Pyridine vs. benzoisoxazole. Pyridine may enhance hydrogen bonding but reduce metabolic stability compared to benzoisoxazole. Substituent on pyrimidine: 4-Methylpiperazine (a seven-membered ring) vs. piperidine (six-membered). Piperazine derivatives often exhibit higher solubility due to increased polarity .

Example 121: 2-(3-(4-((1H-indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide

  • Core structure: Pyrimidine substituted with 1,4-diazepane and indazolylamino groups.
  • Key differences: Heterocyclic substituent: 1,4-Diazepane (a seven-membered ring) vs. piperidine. Diazepane’s larger ring size may improve binding pocket compatibility in certain targets. Aromatic system: Indazole vs. benzoisoxazole. Indazole’s dual nitrogen atoms could enhance π-π stacking interactions but may increase metabolic susceptibility.

Comparative Analysis Table

Parameter Target Compound Example 72 Example 121
Pyrimidine Substituents 4-Methyl, 6-piperidin-1-yl 4-(4-Methylpiperazin-1-yl), 6-(pyridin-4-ylamino) 4-(1H-indazol-5-ylamino), 6-(1,4-diazepan-1-yl)
Linker Ethylaminoethyl-acetamide Phenoxy-acetamide Phenoxy-acetamide
Aromatic System Benzo[d]isoxazol-3-yl Pyridin-4-yl 1H-Indazol-5-yl
Molecular Weight (Da) Not provided in evidence ~515 (m/z = 515 [M+H]+) Not explicitly stated
Synthetic Yield Not provided Not provided 65%

Implications of Structural Variations

Bioavailability: The ethylaminoethyl linker in the target compound may improve solubility relative to phenoxy linkers in Examples 72 and 121, which are more hydrophobic.

Target Selectivity : Benzoisoxazole’s electron-deficient nature could favor interactions with hydrophobic pockets in enzymes, whereas indazole or pyridine might engage in polar interactions.

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(benzo[d]isoxazol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the benzo[d]isoxazole moiety is activated for nucleophilic substitution, followed by amide bond formation with the pyrimidine-ethylamine derivative. Key steps include:
  • Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for efficient conjugation .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate intermediates.
  • Characterization : Confirm intermediate structures via 1H NMR^1 \text{H NMR} and LC-MS before proceeding to subsequent steps .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer : A combination of spectral methods ensures structural accuracy:
TechniquePurposeExample Data Source
1H NMR^1 \text{H NMR}Confirms proton environments and connectivityPeaks for benzoisoxazole (δ 7.2–8.1 ppm) and pyrimidine (δ 2.4 ppm for CH3_3)
HRMS Validates molecular formulaExact mass matching [M+H]+^+ with <2 ppm error
FT-IR Identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1})

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Employ Design of Experiments (DOE) to systematically evaluate variables:
  • Factors : Temperature (e.g., 25–80°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–5 mol%).
  • Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions .
  • Computational Support : Quantum chemical calculations (e.g., DFT) identify transition states and guide solvent/catalyst selection .
    Example workflow:

Screen variables via fractional factorial design.

Refine using central composite design.

Validate predictions with bench experiments .

Q. How should researchers resolve contradictions in bioactivity data across assays?

  • Methodological Answer : Contradictions may arise from assay-specific interference (e.g., solubility, off-target binding). Mitigation strategies include:
  • Orthogonal Assays : Compare results from enzymatic inhibition, cell-based viability, and binding studies .
  • Solubility Optimization : Use co-solvents (e.g., DMSO ≤1%) or lipid-based formulations.
  • Dose-Response Validation : Ensure linearity across concentrations (e.g., IC50_{50} reproducibility ±10%) .
    Document all experimental parameters (pH, incubation time) to identify variability sources .

Q. What computational approaches predict pharmacokinetic properties (e.g., lipophilicity, metabolic stability)?

  • Methodological Answer : Combine in silico models with in vitro validation:
  • Lipophilicity (LogP) : Predict via fragment-based methods (e.g., XLogP3) or molecular dynamics simulations .
  • Metabolic Stability : Use CYP450 isoform docking (AutoDock Vina) to identify metabolic hotspots .
  • ADMET Profiling : Tools like SwissADME or ADMETLab2.0 integrate solubility, BBB permeability, and toxicity predictions .
    Validate predictions with in vitro microsomal assays (e.g., human liver microsomes for half-life determination) .

Data Contradiction Analysis

Q. How to address discrepancies in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected 1H NMR^1 \text{H NMR} splitting) may indicate stereochemical impurities or tautomerism. Steps:
  • Repeat Under Controlled Conditions : Ensure anhydrous solvents and inert atmosphere to prevent degradation .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons .
  • X-ray Crystallography : Definitive confirmation for ambiguous cases (e.g., piperidine ring conformation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.